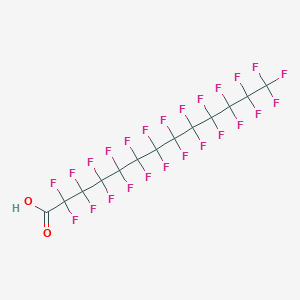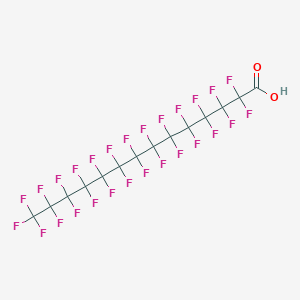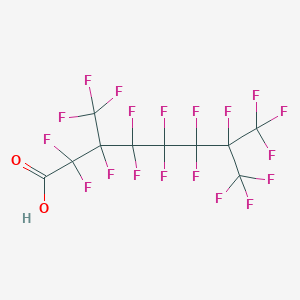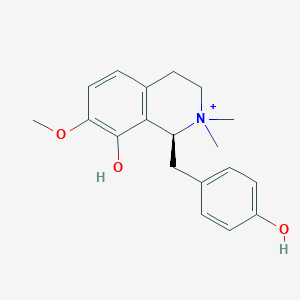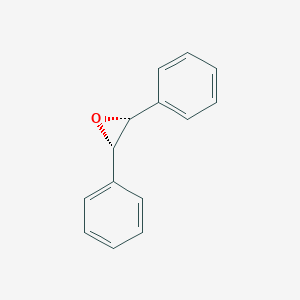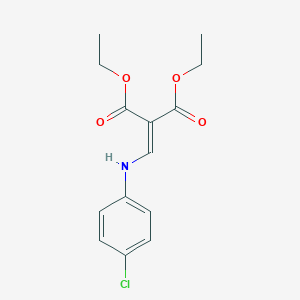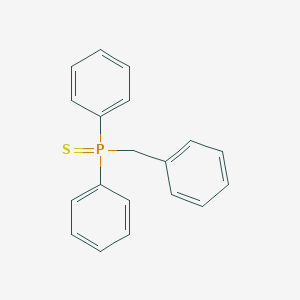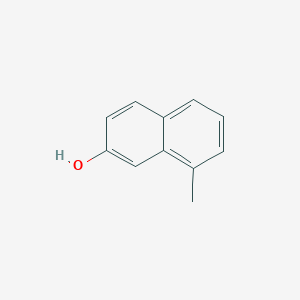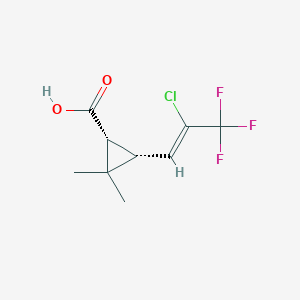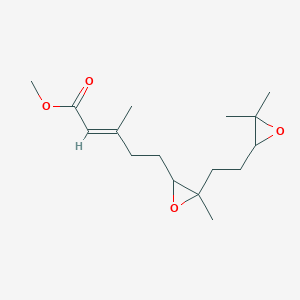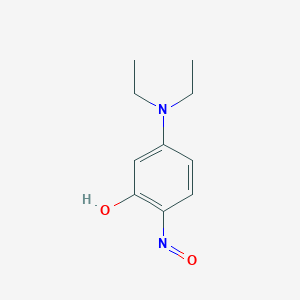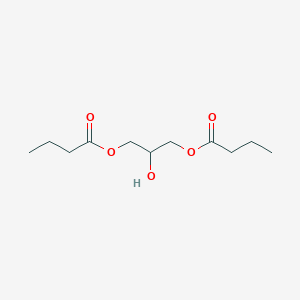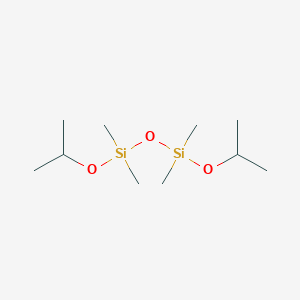![molecular formula C28H49ClN3O2S B106216 N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide CAS No. 18118-66-6](/img/structure/B106216.png)
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
作用機序
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide acts as a competitive antagonist at dopamine D1 receptors, which are mainly located in the brain. By blocking the binding of dopamine to these receptors, N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide reduces the activity of dopaminergic neurons and the release of dopamine in the brain.
生化学的および生理学的効果
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of dopamine-mediated cAMP production, the modulation of ion channels and transporters, and the regulation of gene expression. These effects are thought to underlie the role of dopamine D1 receptors in different physiological and pathological processes.
実験室実験の利点と制限
The main advantage of using N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide in lab experiments is its high selectivity and potency for dopamine D1 receptors, which allows for precise and specific manipulation of the dopaminergic system. However, its use is limited by its poor solubility in aqueous solutions and its potential to interact with other receptors and signaling pathways.
将来の方向性
There are several future directions for research on N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, including the development of more potent and selective dopamine D1 receptor antagonists, the investigation of its effects on other neurotransmitter systems and brain regions, and the exploration of its therapeutic potential for various neurological and psychiatric disorders.
合成法
The synthesis of N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide involves several steps, including the condensation of 2-chlorobenzaldehyde with piperidine, followed by the reaction of the resulting imine with hexadecylamine and then with sulfonamide. The final product is obtained after purification and characterization.
科学的研究の応用
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes, such as learning and memory, drug addiction, and schizophrenia. It has also been used to study the effects of other drugs on dopamine D1 receptors.
特性
CAS番号 |
18118-66-6 |
|---|---|
製品名 |
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide |
分子式 |
C28H49ClN3O2S |
分子量 |
526.2 g/mol |
IUPAC名 |
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C28H48ClN3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-35(33,34)31-30-28(32-23-18-15-19-24-32)26-21-16-17-22-27(26)29/h16-17,21-22,31H,2-15,18-20,23-25H2,1H3/b30-28+ |
InChIキー |
BRRMAQWVYIJRQU-SJCQXOIGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(\C1=CC=CC=C1Cl)/N2CCCCC2 |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2 |
正規SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2 |
その他のCAS番号 |
18118-66-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



